3-Methyl-1,4'-bipiperidine dihydrochloride
Overview
Description
3-Methyl-1,4’-bipiperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 It is a derivative of bipiperidine, a bicyclic compound consisting of two piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,4’-bipiperidine dihydrochloride typically involves the reaction of 3-methylpiperidine with 1,4-dichlorobutane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the bipiperidine structure. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of 3-Methyl-1,4’-bipiperidine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,4’-bipiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bipiperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of 3-Methyl-1,4’-bipiperidine.
Reduction: Reduced bipiperidine derivatives.
Substitution: Substituted bipiperidine compounds with various functional groups.
Scientific Research Applications
3-Methyl-1,4’-bipiperidine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique structure contributes to the development of new products.
Mechanism of Action
The mechanism of action of 3-Methyl-1,4’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
- 1-Methyl-1,4’-bipiperidine dihydrochloride
- 4-Methyl-1,4’-bipiperidine dihydrochloride
- 1,4’-Bipiperidine dihydrochloride
Comparison: 3-Methyl-1,4’-bipiperidine dihydrochloride is unique due to the presence of a methyl group at the 3-position of the bipiperidine ring. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the position of the methyl group can affect the compound’s ability to interact with specific molecular targets, leading to differences in its pharmacological properties.
Properties
IUPAC Name |
3-methyl-1-piperidin-4-ylpiperidine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11;;/h10-12H,2-9H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNNEZYFIRDEOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCNCC2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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